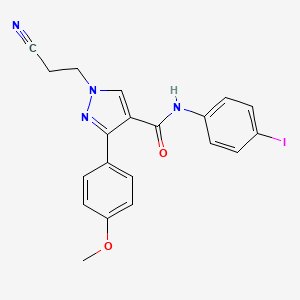
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and research. This compound is also known as CEP or CEP-68 and belongs to the class of pyrazole carboxamides.
Mécanisme D'action
The mechanism of action of CEP-68 involves the inhibition of several signaling pathways such as the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. These pathways are involved in cell proliferation, survival, and inflammation. CEP-68 has been shown to inhibit the activation of these pathways by blocking the phosphorylation of their downstream targets.
Biochemical and Physiological Effects:
CEP-68 has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. CEP-68 has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, CEP-68 has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidants such as glutathione.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEP-68 is its high purity level, which makes it suitable for use in biochemical and pharmacological assays. CEP-68 is also stable under physiological conditions and has low toxicity levels. However, one of the limitations of CEP-68 is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research on CEP-68. One of the areas of interest is the potential use of CEP-68 as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of CEP-68 as a chemotherapeutic agent for the treatment of cancer. Further research is also needed to understand the mechanism of action of CEP-68 and its potential side effects.
Méthodes De Synthèse
The synthesis of CEP-68 involves the reaction of 4-iodoaniline and 4-methoxyphenylhydrazine with 1-(2-cyanoethyl)pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields CEP-68 as a yellow solid with a high purity level.
Applications De Recherche Scientifique
CEP-68 has shown potential as a therapeutic agent for the treatment of cancer, neurological disorders, and inflammation. It has been reported to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. CEP-68 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN4O2/c1-27-17-9-3-14(4-10-17)19-18(13-25(24-19)12-2-11-22)20(26)23-16-7-5-15(21)6-8-16/h3-10,13H,2,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYWRGVLMROZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)I)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

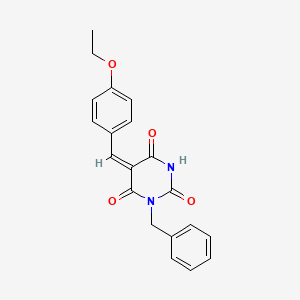

![(2-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B5001530.png)
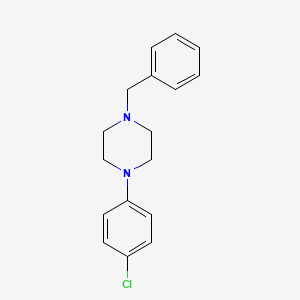
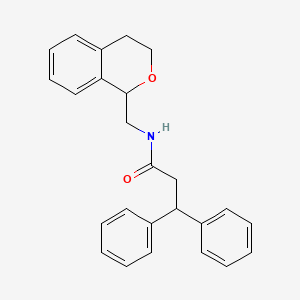
![1-(9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5001544.png)
![2-(2-fluorophenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5001552.png)
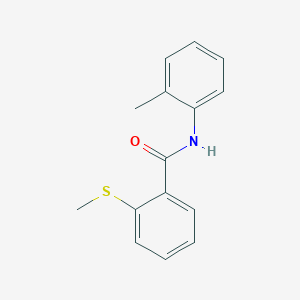
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5001575.png)
![N-[3-(3-chlorophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B5001585.png)


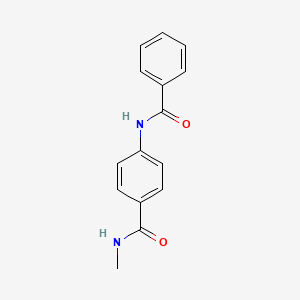
![1,5-bis(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5001611.png)